Methyl 4-ethynyl-3-methylbenzoate
Description
Methyl 4-ethynyl-3-methylbenzoate is a benzoate ester derivative featuring an ethynyl (-C≡CH) group at the para position and a methyl (-CH₃) group at the meta position of the benzene ring. The ethynyl group confers reactivity for click chemistry (e.g., azide-alkyne cycloaddition), while the methyl substituent influences steric and electronic properties.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
methyl 4-ethynyl-3-methylbenzoate |
InChI |
InChI=1S/C11H10O2/c1-4-9-5-6-10(7-8(9)2)11(12)13-3/h1,5-7H,2-3H3 |
InChI Key |
TXQGZCCESDPHPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C#C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues of Methyl 4-ethynyl-3-methylbenzoate include:
Notes:
- Ethynyl vs. Amino Groups: The ethynyl group in this compound enhances reactivity for cross-coupling reactions compared to amino-substituted analogues, which are more nucleophilic but less suited for covalent conjugation .
Physical and Chemical Properties
While direct data for this compound are unavailable, comparisons are drawn from methyl esters with similar substituents:
Key Observations :
- Reactivity: The ethynyl group increases susceptibility to oxidation and polymerization, requiring storage under inert conditions. This contrasts with amino-substituted derivatives, which are more thermally stable .
- Crystallinity : Methyl 4-(di-3-indolyl)methylbenzoate forms triclinic crystals (space group P1) with distinct dihedral angles between aromatic planes, suggesting that bulky substituents in this compound may similarly influence packing .
Critical Considerations
- Nomenclature Accuracy: Mislabeling substituent positions (e.g., para vs. meta) can lead to significant errors, as seen in corrigenda for related compounds like Methyl 3-(cyclopropylmethoxy)-4-hydroxybenzoate .
- Data Limitations : Experimental data for this compound are sparse; further studies are needed to validate inferred properties.
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